6-Ethoxyphenazine-1-carboxylic acid
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Overview
Description
6-Ethoxyphenazine-1-carboxylic acid is a member of the phenazine family, characterized by its phenazine core substituted with an ethoxy group at position 6 and a carboxylic acid group at position 1. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyphenazine-1-carboxylic acid typically involves the following steps:
Condensation of 1,2-diaminobenzene with 2-ethoxybenzoic acid: This reaction forms the phenazine core with the ethoxy group at position 6.
Oxidative cyclization: The intermediate undergoes oxidative cyclization to form the phenazine ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products:
Oxidized derivatives: Phenazine-1,6-dicarboxylic acid.
Reduced derivatives: 6-ethoxyphenazine.
Substituted derivatives: Various phenazine derivatives with different functional groups at position 6.
Scientific Research Applications
6-Ethoxyphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Biology: Exhibits antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxyphenazine-1-carboxylic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, leading to cell death. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Lacks the ethoxy group at position 6 but shares similar biological activities.
6-Hydroxyphenazine-1-carboxylic acid: Contains a hydroxy group instead of an ethoxy group at position 6, exhibiting different solubility and reactivity properties.
Phenazine-1,6-dicarboxylic acid: Contains an additional carboxylic acid group at position 6, leading to different chemical and biological properties.
Uniqueness: 6-Ethoxyphenazine-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62256-27-3 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-ethoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-12-8-4-7-11-14(12)17-10-6-3-5-9(15(18)19)13(10)16-11/h3-8H,2H2,1H3,(H,18,19) |
InChI Key |
NUFMPFBBLCIUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=NC3=C(C=CC=C3N=C21)C(=O)O |
Origin of Product |
United States |
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